3-(Diphenylamino)dibenzo[g,p]chrysene
CAS No.: 1397202-77-5
Cat. No.: VC3176357
Molecular Formula: C38H25N
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1397202-77-5 |
|---|---|
| Molecular Formula | C38H25N |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | N,N-diphenylhexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15,17,19,21,23,25-tridecaen-5-amine |
| Standard InChI | InChI=1S/C38H25N/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-35-36(25-28)31-19-9-12-22-34(31)37-32-20-10-7-17-29(32)30-18-8-11-21-33(30)38(35)37/h1-25H |
| Standard InChI Key | UNHRFJSSMJBBLW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84 |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84 |
Introduction
Chemical Structure and Identity
Molecular Structure and Formula
Physical and Chemical Properties
Physical Properties
3-(Diphenylamino)dibenzo[g,p]chrysene exists as a solid at room temperature with a yellowish to orange appearance, characteristic of many extended aromatic systems. The compound has a relatively high melting point of 234°C, indicating strong intermolecular forces between molecules in the solid state . Its boiling point is exceptionally high at 741.8±29.0°C at standard pressure (760 mmHg), which is typical for large aromatic systems with extensive π-conjugation . The density of the compound is approximately 1.3±0.1 g/cm³, which is within the expected range for aromatic compounds of this size . This compound also exhibits a high flash point of 326.8±21.2°C, suggesting it has a relatively low fire hazard under normal conditions . The index of refraction has been determined to be 1.814, which is relatively high and indicative of its aromatic nature with delocalized π-electrons . These physical properties collectively point to a stable compound with strong intermolecular interactions.
Thermodynamic and Transport Properties
The compound exhibits remarkable thermal stability, as evidenced by its high melting and boiling points. The vapor pressure of 3-(Diphenylamino)dibenzo[g,p]chrysene is extremely low, measured at 0.0±2.5 mmHg at 25°C, indicating that it has very low volatility at room temperature . The LogP value is reported to be 11.89, suggesting that the compound is highly lipophilic and would have extremely low water solubility . This high lipophilicity is consistent with its large, predominantly hydrocarbon structure with extended aromatic rings. The thermodynamic stability of this compound can be partially understood by examining related compounds such as dibenzo[g,p]chrysene, which has a standard enthalpy of formation (ΔfH° gas) of approximately 503 kJ/mol . While specific thermodynamic data for 3-(Diphenylamino)dibenzo[g,p]chrysene is limited, the parent structure's data provides insight into the likely thermodynamic behavior of the derivative. These properties are significant for predicting the compound's behavior in various environmental and experimental conditions.
Comparative Properties Table
The following table summarizes the key physical and chemical properties of 3-(Diphenylamino)dibenzo[g,p]chrysene in comparison with the parent compound dibenzo[g,p]chrysene:
| Property | 3-(Diphenylamino)dibenzo[g,p]chrysene | Dibenzo[g,p]chrysene |
|---|---|---|
| Molecular Formula | C₃₈H₂₅N | C₂₆H₁₆ |
| Molecular Weight | 495.612 | 328.405 |
| Melting Point | 234°C | 218°C |
| Boiling Point | 741.8±29.0°C at 760 mmHg | 604.1±22.0°C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ | 1.3±0.1 g/cm³ |
| LogP | 11.89 | 8.37 |
| Flash Point | 326.8±21.2°C | 314.6±16.4°C |
| Index of Refraction | 1.814 | 1.843 |
The table demonstrates that the addition of the diphenylamino group significantly increases the molecular weight and boiling point while modestly affecting other physical properties . The enhanced lipophilicity (LogP) of the diphenylamino derivative is particularly notable, increasing from 8.37 to 11.89, which would impact its solubility profile and potential applications . The melting point increase from 218°C to 234°C suggests that the diphenylamino substituent may enhance molecular packing or intermolecular interactions in the solid state.
Synthesis and Characterization
Characterization Techniques
Characterization of 3-(Diphenylamino)dibenzo[g,p]chrysene would typically employ a range of analytical techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide crucial information about the structural arrangement and chemical environment of atoms within the molecule. Mass spectrometry, especially techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) that are suited for larger aromatic compounds, would confirm the molecular weight and fragmentation pattern . Infrared (IR) spectroscopy would identify characteristic functional group vibrations, including those associated with the amine linkage and aromatic structures. UV-visible spectroscopy would reveal the compound's absorption profile, which is expected to show characteristic bands associated with π-π* transitions in the extended aromatic system. Fluorescence spectroscopy would provide information about the compound's emission properties, which are likely to be significant given the known fluorescent behavior of dibenzo[g,p]chrysene derivatives . X-ray crystallography, if single crystals can be obtained, would provide definitive confirmation of the three-dimensional structure.
Electronic and Photophysical Properties
Electronic Structure
Applications and Research Significance
Comparison with Related Materials
3-(Diphenylamino)dibenzo[g,p]chrysene belongs to a broader class of materials being investigated for advanced electronic and optoelectronic applications. Similar materials include triphenylamine-based compounds, which are widely used in hole-transport layers in organic electronic devices. The incorporation of the dibenzo[g,p]chrysene core distinguishes this compound from more common triphenylamine derivatives, potentially offering enhanced thermal stability and unique photophysical properties. In comparison with the parent dibenzo[g,p]chrysene, the diphenylamino derivative would likely exhibit red-shifted absorption and emission, improved solubility in organic solvents, and enhanced hole-transport capabilities. These modifications could make it more suitable for specific applications in organic electronics compared to the unsubstituted parent compound. The compound also represents an interesting hybrid structure that combines the extended π-conjugation of polycyclic aromatic hydrocarbons with the electron-donating properties of triphenylamines, potentially offering synergistic benefits for certain applications.
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